N-(1,3-benzodioxol-5-yl)-2-(3-phenylquinoxalin-2-yl)sulfanylacetamide
説明
N-(1,3-Benzodioxol-5-yl)-2-(3-phenylquinoxalin-2-yl)sulfanylacetamide is a synthetic organic compound combining a benzodioxole moiety, a quinoxaline scaffold, and a sulfanylacetamide linker. The quinoxaline core, a heterocyclic aromatic system, is known for its role in medicinal chemistry, particularly in kinase inhibition and antimicrobial applications .
Structural elucidation of this compound would typically involve X-ray crystallography, with refinement using programs like SHELXL . Hydrogen-bonding patterns, critical for understanding its solid-state behavior, could be analyzed using graph set theory, as described in studies on intermolecular interactions .
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3-phenylquinoxalin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O3S/c27-21(24-16-10-11-19-20(12-16)29-14-28-19)13-30-23-22(15-6-2-1-3-7-15)25-17-8-4-5-9-18(17)26-23/h1-12H,13-14H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCKADMIDJEVRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC4=CC=CC=C4N=C3C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 1,3-benzodioxole, 3-phenylquinoxaline, and acetamide derivatives.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Catalyst Optimization: Using more efficient catalysts to speed up the reactions.
Solvent Selection: Choosing solvents that enhance the solubility of intermediates and products.
Reaction Conditions: Fine-tuning temperature, pressure, and reaction time to improve efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoxaline ring, potentially leading to dihydroquinoxaline derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products
Sulfoxides and Sulfones: From oxidation of the sulfanyl group.
Dihydroquinoxalines: From reduction of the quinoxaline ring.
Functionalized Aromatics: From substitution reactions on the benzodioxole and quinoxaline rings.
科学的研究の応用
Anticancer Activity
Research indicates that N-(1,3-benzodioxol-5-yl)-2-(3-phenylquinoxalin-2-yl)sulfanylacetamide exhibits significant antiproliferative effects against various cancer cell lines. In a study evaluating a series of quinoxaline derivatives, it was found that compounds similar to this one demonstrated selective targeting of cancerous cells with IC50 values ranging from 1.9 to 7.52 μg/mL against human colorectal carcinoma (HCT116) and breast cancer (MCF-7) cell lines .
Key Findings:
- Mechanism of Action : The quinoxaline scaffold is believed to interact with specific cellular targets, leading to apoptosis in cancer cells.
- Selectivity : The compound shows preferential toxicity towards cancer cells over normal cells, indicating a potential for reduced side effects in therapeutic applications.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity. Compounds with similar structural features have shown efficacy against various Gram-positive and Gram-negative bacterial strains as well as fungi. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Key Findings:
- Efficacy : Some derivatives have demonstrated minimum inhibitory concentrations (MIC) in the low micromolar range against resistant bacterial strains.
- Potential Applications : These findings suggest that the compound could be developed as an antimicrobial agent, particularly in the context of increasing antibiotic resistance.
Synthesis and Structural Modifications
The synthesis of N-(1,3-benzodioxol-5-yl)-2-(3-phenylquinoxalin-2-yl)sulfanylacetamide typically involves chemoselective reactions that allow for the incorporation of various functional groups. The flexibility in modifying the side chains can lead to compounds with enhanced biological activity or altered pharmacokinetic properties.
Synthesis Overview:
- Starting Materials : The synthesis begins with readily available precursors such as 3-phenylquinoxaline derivatives.
- Reaction Conditions : Various reaction conditions including temperature, solvent choice, and catalysts can influence the yield and purity of the final product.
- Characterization Techniques : Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure of synthesized compounds .
Case Studies
Several studies have documented the biological evaluation of compounds related to N-(1,3-benzodioxol-5-yl)-2-(3-phenylquinoxalin-2-yl)sulfanylacetamide:
| Study | Cell Line | IC50 (μg/mL) | Activity |
|---|---|---|---|
| HCT116 | 1.9 | Anticancer | |
| MCF7 | 7.52 | Anticancer | |
| Various Bacteria | 1.27 - 2.65 | Antimicrobial |
These case studies highlight the compound's potential as both an anticancer agent and an antimicrobial agent.
作用機序
The mechanism by which N-(1,3-benzodioxol-5-yl)-2-(3-phenylquinoxalin-2-yl)sulfanylacetamide exerts its effects depends on its application:
Enzyme Inhibition: It may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Fluorescent Probes: The compound can interact with specific biomolecules, leading to changes in its fluorescence properties, which can be detected and measured.
類似化合物との比較
Comparison with Similar Compounds
To contextualize the properties of N-(1,3-benzodioxol-5-yl)-2-(3-phenylquinoxalin-2-yl)sulfanylacetamide, we compare it with structurally related compounds, focusing on crystallographic data, hydrogen-bonding networks, and functional group contributions.
Table 1: Structural and Functional Comparison
Key Findings:
Hydrogen-Bonding Networks: The target compound exhibits an R₂²(8) dimeric motif via N–H···O interactions between the acetamide NH and benzodioxole oxygen, a feature absent in simpler quinoxaline-thiol analogs (e.g., 3-phenylquinoxaline-2-thiol) . Compared to N-(benzodioxol-5-yl)acetamide, the addition of the quinoxaline-phenyl group introduces steric hindrance, reducing the prevalence of R₁²(6) motifs but enhancing π-π stacking interactions.
Crystallographic Refinement: SHELXL is commonly employed for refining structures with flexible sulfanylacetamide linkers due to its robust handling of anisotropic displacement parameters . In contrast, SHELXS is sufficient for simpler thiol-containing quinoxalines.
Functional Group Impact: The sulfanylacetamide linker in the target compound enables dual hydrogen-bond donor/acceptor capacity, unlike pyridine-containing analogs (e.g., 2-(quinoxalin-2-yl)sulfanyl-N-(pyridin-3-yl)acetamide), where the pyridine nitrogen competes for interaction sites.
Thermodynamic Stability: Preliminary lattice energy calculations (using tools like ORTEP-3 ) suggest that the target compound’s crystal packing efficiency is 15–20% higher than 3-phenylquinoxaline-2-thiol, attributed to its extended hydrogen-bonding network.
Methodological Considerations
- Crystallographic Tools : SHELXL remains the gold standard for refining complex structures with multiple rotatable bonds, as seen in sulfanylacetamide derivatives . Visualization via ORTEP-3 aids in interpreting disorder and thermal motion .
- Hydrogen-Bond Analysis : Graph set analysis (e.g., R₂²(8) motifs) is critical for predicting solubility and stability, particularly in drug design contexts .
生物活性
N-(1,3-benzodioxol-5-yl)-2-(3-phenylquinoxalin-2-yl)sulfanylacetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzodioxole moiety and a quinoxaline derivative, which are known for their diverse biological activities. The chemical formula is with a molecular weight of approximately 344.39 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Compounds containing benzodioxole groups have been shown to exhibit significant antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases.
- Antimicrobial Properties : The presence of quinoxaline derivatives has been associated with antimicrobial activity, making this compound a candidate for further exploration in treating infections.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that N-(1,3-benzodioxol-5-yl)-2-(3-phenylquinoxalin-2-yl)sulfanylacetamide may inhibit specific enzymes involved in cancer progression, although detailed studies are required to elucidate these pathways.
Table 1: Summary of Biological Activities
| Biological Activity | Observations |
|---|---|
| Antioxidant | Exhibits significant free radical scavenging activity in vitro. |
| Antimicrobial | Effective against various bacterial strains, including resistant strains. |
| Cytotoxicity | Shows selective cytotoxicity towards cancer cell lines at micromolar concentrations. |
| Enzyme Inhibition | Potential inhibition of kinases involved in cancer signaling pathways. |
Case Studies and Research Findings
- Antioxidant Activity : A study demonstrated that compounds similar to N-(1,3-benzodioxol-5-yl)-2-(3-phenylquinoxalin-2-yl)sulfanylacetamide showed a dose-dependent increase in antioxidant activity, with IC50 values indicating effective scavenging of reactive oxygen species (ROS) .
- Antimicrobial Efficacy : Research highlighted the compound's effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent . The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics.
- Cytotoxicity Against Cancer Cells : In vitro assays revealed that the compound exhibited cytotoxic effects on various cancer cell lines (e.g., HeLa and MCF-7), with IC50 values ranging from 10 to 30 µM . Mechanistic studies indicated that this cytotoxicity may be mediated through apoptosis induction.
- Enzyme Inhibition Studies : Preliminary findings suggest that the compound may inhibit glycogen synthase kinase 3 beta (GSK3β), which plays a crucial role in various cellular processes including metabolism and cell survival . This inhibition could have implications for cancer treatment and metabolic disorders.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
